

How to minimize off-target effects of CPL207280

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Compound of Interest

Compound Name: CPL207280

Cat. No.: B12380903

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Technical Support Center: CPL207280

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of **CPL207280**, a potent and selective G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonist. The information herein is designed to help users minimize potential off-target effects and ensure the successful application of **CPL207280** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CPL207280**?

A1: **CPL207280** is an orally active agonist of GPR40/FFA1, a receptor primarily expressed in pancreatic β -cells.^[1] Its activation by **CPL207280** enhances glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic agent for type 2 diabetes.^[1]

Q2: Has **CPL207280** shown any off-target activity in preclinical studies?

A2: Preclinical safety assessments, including screening against a panel of 47 common off-target proteins (Safety47™), have shown no significant off-target activity for **CPL207280** at a concentration of 10 μ M.^{[1][2][3]} Clinical trials in healthy volunteers have also demonstrated a favorable safety profile with no serious adverse events attributed to the compound.^[4]

Q3: Why is minimizing off-target effects a concern for GPR40 agonists?

A3: The first-generation GPR40 agonist, fasiglifam (TAK-875), was withdrawn from phase III clinical trials due to liver toxicity.^[5] This was attributed to the inhibition of bile acid transporters, an off-target effect. **CPL207280** was specifically designed to reduce the lipophilicity and molecular weight compared to fasiglifam, thereby minimizing the risk of such off-target liabilities.^[3]

Q4: What is the recommended concentration range for in vitro experiments?

A4: The effective concentration (EC₅₀) of **CPL207280** in a Ca²⁺ influx assay with human GPR40 is approximately 80 nM.^{[1][3]} For in vitro studies, it is recommended to start with a concentration range around the EC₅₀ and not to exceed concentrations where off-target effects might become more probable (e.g., >10 μM), unless specifically investigating dose-dependent toxicity.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Suboptimal efficacy in vitro (e.g., reduced insulin secretion)	1. Inappropriate cell line (low GPR40 expression). 2. Incorrect glucose concentration. 3. Compound degradation.	1. Use a validated cell line with robust GPR40 expression (e.g., MIN6 pancreatic β -cells). 2. Ensure the use of appropriate glucose concentrations to stimulate insulin secretion (e.g., high glucose conditions). 3. Prepare fresh stock solutions of CPL207280 and store them as recommended.
Observed cytotoxicity in cell-based assays	1. Concentration of CPL207280 is too high. 2. Off-target effects in the specific cell line used. 3. Solvent toxicity.	1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Conduct a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay. 3. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line.
Inconsistent results in vivo	1. Poor oral bioavailability in the animal model. 2. Inappropriate dosing regimen.	1. Review the pharmacokinetic data for CPL207280 in the relevant species. Consider formulation adjustments if necessary. 2. Optimize the dose and frequency of administration based on preclinical pharmacokinetic and pharmacodynamic data.
Suspected off-target effects in a novel experimental system	1. Interaction with other receptors or enzymes at high concentrations. 2. Unique	1. Perform a broader off-target screening using commercially available services (e.g., kinase panels, receptor binding

characteristics of the experimental model.

assays).2. Include appropriate negative controls (e.g., cells not expressing GPR40) and positive controls (e.g., a known pan-kinase inhibitor if kinase off-targets are suspected).

Quantitative Data Summary

Compound	EC50 (hGPR40 Ca ²⁺ influx assay)	Notes
CPL207280	80 nM	A potent GPR40 agonist.[1][3]
Fasiglifam (TAK-875)	270 nM	A first-generation GPR40 agonist, for comparison.[1][3]

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

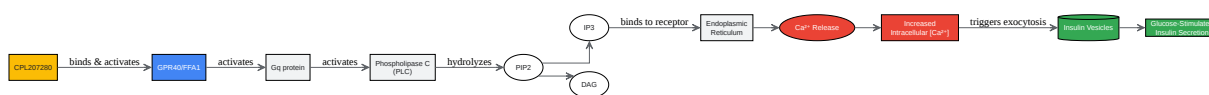
- **Cell Culture:** Culture MIN6 pancreatic β -cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 μ g/mL streptomycin, and 50 μ M β -mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Seed MIN6 cells in 24-well plates at a density of 2×10^5 cells/well and culture for 48 hours.
- **Starvation:** Gently wash the cells twice with Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose and then incubate in the same buffer for 2 hours at 37°C.
- **Treatment:** Discard the starvation buffer and incubate the cells for 2 hours with KRBH containing 16.7 mM glucose and varying concentrations of **CPL207280** (e.g., 0.1 nM to 10 μ M) or vehicle control (e.g., 0.1% DMSO).
- **Sample Collection:** Collect the supernatant to measure insulin concentration.

- **Insulin Measurement:** Quantify insulin levels in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Normalize the insulin secretion to the total protein content of the cells in each well.

Assessment of Off-Target Activity via Kinase Profiling

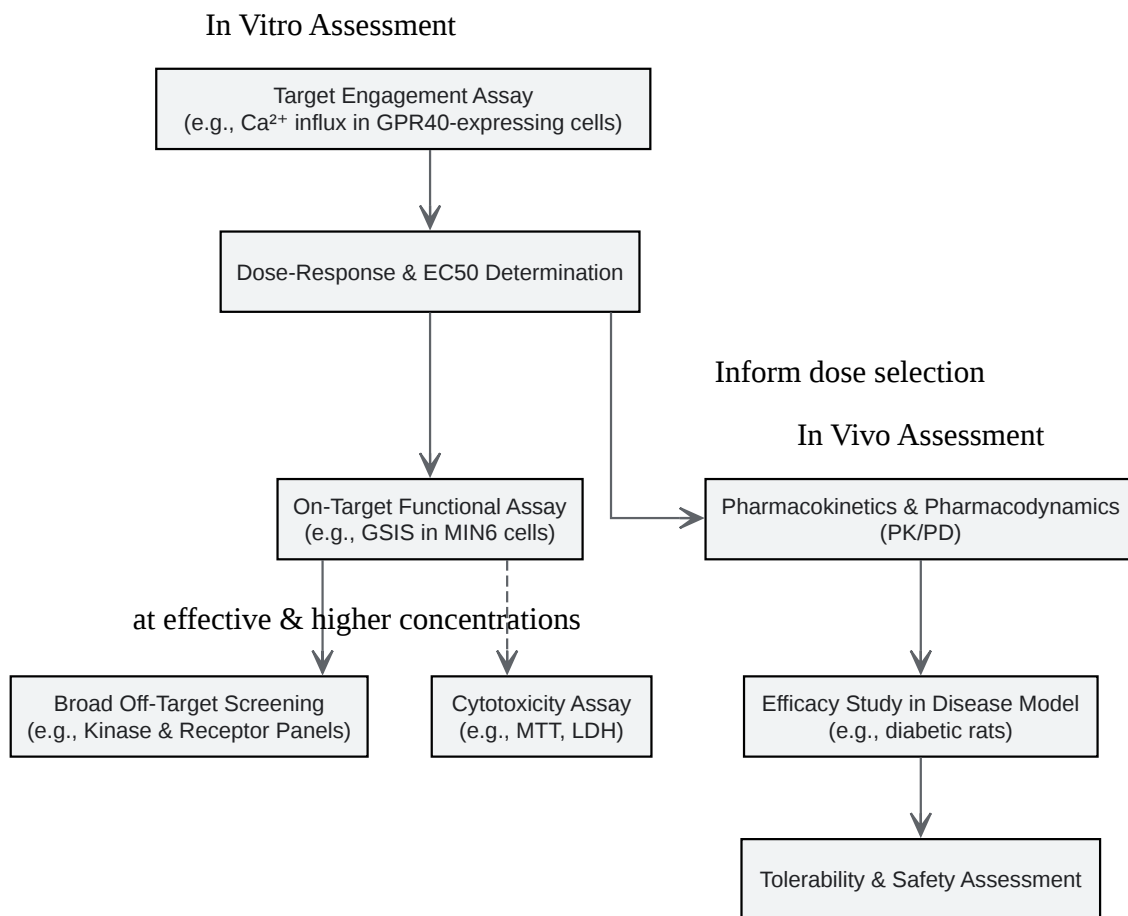
- **Compound Preparation:** Prepare a stock solution of **CPL207280** in DMSO.
- **Kinase Panel:** Select a commercially available kinase profiling service that offers a broad panel of kinases.
- **Assay Performance:** The service provider will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of **CPL207280** at a specified concentration (e.g., 10 μ M) against the kinase panel.
- **Data Analysis:** The results will be provided as a percentage of inhibition for each kinase. Significant inhibition (typically >50%) at the tested concentration may indicate a potential off-target interaction that warrants further investigation.

Visualizations



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Caption: **CPL207280** activates the GPR40 signaling pathway.



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Caption: Workflow for assessing on- and off-target effects.

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